molecular formula C23H18Cl2N4O2S B14974941 N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14974941
M. Wt: 485.4 g/mol
InChI Key: CFSFTPGTUNYOTM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Chlorophenyl Groups: Chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorobenzene derivatives.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically added through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the chlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)formamide: Shares the chlorophenyl group but lacks the triazole and methoxyphenyl groups.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Contains the methoxyphenyl group but differs in the overall structure.

Uniqueness

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, chlorophenyl groups, and a methoxyphenyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C23H18Cl2N4O2S

Molecular Weight

485.4 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18Cl2N4O2S/c1-31-20-11-5-15(6-12-20)22-27-28-23(29(22)19-9-7-16(24)8-10-19)32-14-21(30)26-18-4-2-3-17(25)13-18/h2-13H,14H2,1H3,(H,26,30)

InChI Key

CFSFTPGTUNYOTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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